molecular formula C32H48O2S B14430577 Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester CAS No. 77638-16-5

Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester

Cat. No.: B14430577
CAS No.: 77638-16-5
M. Wt: 496.8 g/mol
InChI Key: GNSNEFSMVYSNMO-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester is a complex organic compound known for its unique structural properties. This compound is part of the thioester family, where a sulfur atom replaces the oxygen atom in the ester linkage. This modification significantly impacts its chemical behavior and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester typically involves the esterification of benzenecarbothioic acid with 4-(tetradecyloxy)benzenol and 4-pentylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester involves its interaction with specific molecular targets. The sulfur atom in the thioester group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The aromatic rings can participate in π-π interactions, influencing its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioic acid, 4-(hexyloxy)-, S-(4-pentylphenyl) ester
  • Benzenecarbothioic acid, 4-(decyloxy)-, S-(4-pentylphenyl) ester

Uniqueness

The presence of the tetradecyloxy group in Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester imparts unique hydrophobic properties, making it more suitable for applications requiring water-resistant characteristics. This distinguishes it from similar compounds with shorter alkoxy chains .

Properties

CAS No.

77638-16-5

Molecular Formula

C32H48O2S

Molecular Weight

496.8 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-tetradecoxybenzenecarbothioate

InChI

InChI=1S/C32H48O2S/c1-3-5-7-8-9-10-11-12-13-14-15-17-27-34-30-23-21-29(22-24-30)32(33)35-31-25-19-28(20-26-31)18-16-6-4-2/h19-26H,3-18,27H2,1-2H3

InChI Key

GNSNEFSMVYSNMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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